REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[C:5]([C:15]#[C:16][Si](C)(C)C)=[C:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[NH2:7]>CO>[Br:3][C:4]1[C:5]([C:15]#[CH:16])=[C:6]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[NH2:7] |f:0.1|
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Name
|
|
Quantity
|
3.17 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10.67 g
|
Type
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reactant
|
Smiles
|
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
CO
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Type
|
CUSTOM
|
Details
|
was stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried with magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel with 10% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
to give 7.54 g (90%) as a tan solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |